4-acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate
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Overview
Description
4-acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate is an organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes an acetyl group, an azepane ring, and a sulfurofluoridate moiety.
Preparation Methods
The synthesis of 4-acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate involves several steps. One common synthetic route includes the reaction of 4-acetyl-2-bromophenyl sulfurofluoridate with azepane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
4-acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfurofluoridate moiety, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
4-acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfurofluoridate derivatives have shown promise.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The sulfurofluoridate moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
4-acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate can be compared with other similar compounds, such as:
4-acetyl-2-[(piperidin-1-yl)methyl]phenyl sulfurofluoridate: This compound has a piperidine ring instead of an azepane ring, which may result in different biological activities and chemical properties.
4-acetyl-2-[(morpholin-1-yl)methyl]phenyl sulfurofluoridate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.
Properties
CAS No. |
2411195-86-1 |
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Molecular Formula |
C15H20FNO4S |
Molecular Weight |
329.4 |
Purity |
84 |
Origin of Product |
United States |
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